Methyl-D9-choline chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxyethyl-tris(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZJAMFUVOLNK-KYRNGWDOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584026 | |
| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61037-86-3 | |
| Record name | Methyl-D9-choline chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061037863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline chloride-trimethyl-d9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL-D9-CHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4659NSZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological Paradigms for Investigating Choline Dynamics with Methyl D9 Choline Chloride
Isotopic Tracer Administration and Experimental Design Considerations
The choice of experimental methodology is critical for accurately tracing the metabolic fate of methyl-D9-choline (B1676444) chloride. The administration method and the experimental system are selected based on the specific research question, whether it involves whole-body metabolism, tissue-specific processes, or cellular mechanisms.
In Vivo Study Methodologies (e.g., Continuous Infusion, Bolus Administration)
In living organisms, tracing choline (B1196258) metabolism with methyl-D9-choline chloride is primarily achieved through two administration techniques: continuous infusion and bolus injection. frontiersin.org Each method has distinct advantages and is suited for different experimental goals. nih.govembopress.org
Continuous Infusion involves administering the tracer at a constant rate over a period of time. frontiersin.orgnih.gov This method is designed to achieve a state of isotopic steady-state, where the enrichment of the tracer in the plasma remains stable. embopress.org Reaching this steady state is crucial for accurately measuring the rates of synthesis and turnover of metabolites. embopress.orgresearchgate.net The time required to reach steady-state can vary depending on the tracer and the metabolic pool size. embopress.orgnih.gov Continuous infusion is particularly advantageous for studying metabolic pathways that take longer to become labeled. nih.gov For instance, in studies of human muscle protein synthesis, a primed continuous infusion can last for several hours to ensure accurate measurements. nih.gov Similarly, in cancer metabolism studies, continuous infusion can provide detailed insights into tumor metabolism by allowing for maximum labeling of various metabolite products. nih.govembopress.org
The choice between continuous infusion and bolus administration depends on the specific research question. For long-term metabolic studies aiming for steady-state kinetics, continuous infusion is preferred. For shorter-term studies or when logistical constraints are a factor, bolus administration offers a practical alternative. nih.gov
Ex Vivo and In Vitro Experimental Systems
Ex vivo and in vitro models are indispensable for dissecting the molecular mechanisms of choline metabolism in a controlled environment, free from the systemic complexities of a whole organism.
Ex vivo studies often involve the analysis of tissues or cells that have been removed from an organism previously treated with this compound. For example, in studies of lung surfactant metabolism, mice can be administered the tracer, and after a specific time, their lungs are lavaged to isolate alveolar macrophages. scienceopen.com The lipids from these cells are then extracted and analyzed to determine the incorporation of the D9 label. scienceopen.com This approach allows for detailed investigation of metabolic processes within specific cell types that have been exposed to the tracer in their natural physiological environment.
In vitro studies utilize cultured cells to investigate the direct effects of choline and its metabolites on cellular function and gene expression. For instance, isolated immune cells, such as neutrophils and monocytes, can be cultured with varying concentrations of choline to assess its impact on their inflammatory responses and the expression of genes involved in choline metabolism. frontiersin.org In cancer research, cell lines are used to study how alterations in choline metabolism are linked to malignancy and to test the effects of therapeutic agents. aacrjournals.orgplos.org For example, rat glioma cells have been incubated with deuterated choline to measure its uptake and phosphorylation, providing insights into tumor-specific metabolic pathways. frontiersin.org These in vitro systems offer the advantage of precise control over experimental conditions and the ability to perform high-throughput screening of compounds that may modulate choline metabolism. mdpi.com
Advanced Analytical Techniques for Deuterated Metabolite Quantification
The accurate quantification of deuterated metabolites derived from this compound is paramount for understanding choline dynamics. Mass spectrometry-based techniques are the cornerstone of this analytical approach, offering high sensitivity and specificity.
Mass Spectrometry-Based Lipidomics and Metabolomics
Mass spectrometry (MS) is a powerful analytical tool for identifying and quantifying metabolites. When coupled with separation techniques like liquid chromatography, it provides a comprehensive platform for lipidomics and metabolomics studies.
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive method used to analyze phospholipid metabolism following the administration of this compound. atsjournals.org This technique allows for the detailed characterization of individual phosphatidylcholine (PC) molecular species. atsjournals.org
In a typical ESI-MS/MS experiment to trace choline metabolism, precursor ion scanning is employed. Unlabeled PC species are detected by scanning for the characteristic phosphocholine (B91661) headgroup fragment ion at a mass-to-charge ratio (m/z) of 184. scienceopen.com When methyl-D9-choline is incorporated into newly synthesized PC, the mass of the headgroup increases by nine atomic mass units. Therefore, the deuterated PC species are detected by scanning for a precursor ion at m/z 193. scienceopen.comresearchgate.netsoton.ac.uk This allows for the simultaneous measurement of both endogenous (unlabeled) and newly synthesized (labeled) PC.
Furthermore, the metabolism of methyl-D9-choline can lead to the formation of D3- and D6-labeled PC through the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. nih.govresearchgate.net These species can be detected by precursor scans of m/z 187 and m/z 190, respectively. core.ac.uk This capability enables the detailed investigation of different PC synthesis pathways.
Below is a table summarizing the precursor ions scanned in ESI-MS/MS for the analysis of deuterated and undeuterated phosphatidylcholine.
| Analyte | Precursor Ion (m/z) | Pathway Indicated |
| Unlabeled Phosphatidylcholine | 184 | Endogenous Pool |
| D9-Phosphatidylcholine | 193 | CDP-choline Pathway |
| D3-Phosphatidylcholine | 187 | PEMT Pathway |
| D6-Phosphatidylcholine | 190 | PEMT Pathway |
This table illustrates the specific mass-to-charge ratios used to identify different forms of phosphatidylcholine in ESI-MS/MS analysis, providing insights into the activity of various metabolic pathways.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the separation and quantification of water-soluble choline metabolites. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com
LC-MS/MS methods have been developed for the simultaneous analysis of multiple choline-related compounds, including free choline, phosphocholine, glycerophosphocholine, and betaine (B1666868). nih.govresearchgate.net These methods are crucial for obtaining a complete picture of choline metabolism. To improve the retention and separation of these polar compounds on reversed-phase LC columns, various strategies are employed. While ion-pairing reagents can be effective, they may cause signal suppression and contaminate the MS system. nih.govresearchgate.net Therefore, methods that avoid these reagents are often preferred. nih.gov
Hydrophilic interaction liquid chromatography (HILIC) is an alternative chromatographic technique that is well-suited for the separation of polar analytes and has been successfully applied to the analysis of choline metabolites. researchgate.net
The following table presents data on the retention times and mass transitions for key water-soluble choline metabolites and their deuterated counterparts as analyzed by LC-MS/MS.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Choline | 104.1 | 60.1 |
| Methyl-D9-choline | 113.1 | 69.1 |
| Phosphocholine | 184.1 | 104.1 |
| D9-Phosphocholine | 193.1 | 113.1 |
| Betaine | 118.1 | 59.1 |
| D9-Betaine | 127.1 | 68.1 |
This table provides a summary of the mass transitions monitored in LC-MS/MS for the quantification of key water-soluble choline metabolites and their deuterated isotopologues, which is essential for kinetic studies of choline metabolism.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Tissue Distribution
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that visualizes the spatial distribution of a wide array of molecules, including metabolites, lipids, and peptides, directly within tissue sections. nih.govdiva-portal.org This method provides a molecular snapshot, offering insights into the localization of biochemical processes. researchgate.net When combined with stable isotope tracers like this compound, MALDI-MSI transitions from providing a static image to revealing dynamic metabolic activities. researchgate.netbiorxiv.org
In studies of lung surfactant metabolism, researchers have employed a dual-labeling strategy using both this compound and universally ¹³C-labeled dipalmitoylphosphatidylcholine (U¹³C-DPPC). researchgate.netscienceopen.com This approach allows for the simultaneous visualization of endogenous phosphatidylcholine (PC) synthesis via the Kennedy pathway and the metabolic fate of exogenously administered surfactant. scienceopen.com
Frozen tissue sections, typically 12 µm thick, are prepared and coated with a suitable matrix, such as 2,5-dihydroxybenzoic acid, which facilitates the desorption and ionization of analytes upon laser irradiation. researchgate.netscienceopen.com High-resolution mass spectrometry analysis can then distinguish the isotopically labeled species from their unlabeled endogenous counterparts. For instance, the incorporation of the deuterated choline headgroup into newly synthesized dipalmitoylphosphatidylcholine (PC 32:0) is detected as a distinct ion, such as [D9-PC32:0+Na]⁺. scienceopen.com This allows for precise mapping of de novo PC synthesis within the lung parenchyma. researchgate.netbiorxiv.org The ability to visualize these discrete metabolic events provides a deeper understanding of lipid metabolism in specific tissue regions. researchgate.net
Interactive Table 1: Key Deuterated Ions Detected by MALDI-MSI
| Analyte | Detected Ion | Context | Source(s) |
| Newly Synthesized Dipalmitoyl-phosphatidylcholine | [D9-PC32:0+Na]+ | Tracing endogenous PC synthesis in mouse lung tissue via the Kennedy pathway after administration of this compound. | scienceopen.com |
| General Phosphatidylcholine Species | D9-choline labeled PC | Used to image the parenchymal distributions of newly synthesized PC species in lung tissue. | researchgate.net |
Nuclear Magnetic Resonance Spectroscopy and Imaging
Nuclear Magnetic Resonance (NMR) offers a non-invasive window into metabolism. The use of deuterated substrates, such as this compound, is particularly advantageous. Given the very low natural abundance of deuterium (B1214612) (²H), the administration of a ²H-labeled compound results in a strong signal with minimal background, enabling clear detection of the substrate and its metabolic products. mdpi.com
Deuterium Magnetic Resonance Imaging (DMI) for In Vivo Metabolic Mapping
Deuterium Metabolic Imaging (DMI) is a novel, non-invasive technique that pairs the administration of a non-radioactive ²H-labeled substrate with deuterium magnetic resonance spectroscopic imaging to generate three-dimensional metabolic maps in vivo. nih.gov This method can track the metabolic fate of various compounds, including glucose and choline, revealing metabolic processes beyond simple uptake. nih.govmdpi.com
In preclinical studies of brain tumors, DMI combined with the intravenous infusion of this compound ([²H₉]-choline) has proven highly effective. ismrm.org Research in rat and mouse models of glioblastoma shows significant uptake of the labeled choline in the tumor region, while surrounding healthy brain tissue shows no detectable uptake. ismrm.orgresearchgate.net This differential uptake results in a striking, high-contrast image on DMI-based metabolic maps, clearly delineating the tumor. ismrm.orgfrontiersin.org
The signal detected by in vivo DMI represents the total pool of deuterated choline-containing compounds (²H-tCho), as the spectral resolution is insufficient to separate the individual metabolites. ismrm.org However, by adjusting the timing of DMI data acquisition relative to the infusion of [²H₉]-choline, the resulting metabolic maps can be weighted to emphasize either choline transport and uptake (during infusion) or its subsequent metabolism into downstream products like phosphocholine (PC) and glycerophosphocholine (GPC) (at later time points, such as 24 hours post-infusion). researchgate.netnih.gov These proof-of-principle experiments highlight the potential of using deuterated choline with DMI to metabolically characterize brain tumors. researchgate.netnih.gov
High-Resolution ²H NMR of Biological Extracts
To overcome the limitations of in vivo DMI's spectral resolution and identify the specific molecular species that contribute to the observed total choline signal, high-resolution deuterium (²H) NMR spectroscopy is performed on metabolite extracts from excised tissues. researchgate.netnih.gov This analytical approach provides detailed information about the metabolic fate of the administered this compound. biorxiv.org
In studies of glioblastoma, tumor tissues are excised following in vivo DMI experiments, and metabolites are extracted for analysis on a high-field NMR spectrometer. frontiersin.orgnih.gov High-resolution ²H NMR spectra of these extracts reveal the composition of the deuterated choline pool. nih.gov
Research has shown that the composition of the ²H-labeled signal changes over time. nih.gov
During Infusion: The ²H NMR spectra of tissue extracts show that the signal consists primarily of free [²H₉]-choline and [²H₉]-phosphocholine. researchgate.netnih.gov
24 Hours Post-Infusion: Analysis at this later time point reveals that the signal is predominantly composed of [²H₉]-phosphocholine and [²H₉]-glycerophosphocholine, indicating the progression of choline through its metabolic pathway. researchgate.netnih.gov
These findings confirm that the high signal observed in tumors with DMI reflects not only increased choline uptake but also its active and rapid phosphorylation, a hallmark of altered cancer cell metabolism. researchgate.netnih.gov Further analysis of extracts has also identified the presence of [²H₉]-betaine, a metabolite formed in the liver and kidneys, which can also contribute to the total deuterated signal in vivo. biorxiv.org
Interactive Table 2: Composition of Deuterated Choline Metabolites in Glioblastoma Tissue Extracts Identified by High-Resolution ²H NMR
| Time of Analysis | Primary Deuterated Metabolites Detected | Metabolic Interpretation | Source(s) |
| During [²H₉]-Choline Infusion | Free Choline, Phosphocholine | Reflects active transport/uptake and initial phosphorylation. | researchgate.net, nih.gov |
| 24 Hours Post-Infusion | Phosphocholine, Glycerophosphocholine | Reflects downstream metabolism and incorporation into membrane precursors. | researchgate.net, nih.gov, nih.gov |
| Post-Infusion (General) | Choline, Phosphocholine, Glycerophosphocholine, Betaine | Provides a comprehensive profile of choline's metabolic fate, including metabolites from other organs. | biorxiv.org |
Molecular Mechanisms and Metabolic Fluxes Revealed by Methyl D9 Choline Chloride Tracing
De Novo Phosphatidylcholine Biosynthesis Pathways
Phosphatidylcholine (PC), a crucial component of cellular membranes, is synthesized primarily through two distinct pathways: the cytidine (B196190) diphosphocholine (CDP-choline) pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. researchgate.netnih.govnih.gov Methyl-D9-choline (B1676444) chloride serves as a powerful tracer to differentiate and quantify the contributions of each pathway. researchgate.net
Elucidating Cytidine Diphosphocholine (CDP-Choline) Pathway Activity and Flux (D9-Phosphatidylcholine Formation)
The CDP-choline pathway utilizes the intact choline (B1196258) molecule for PC synthesis. When Methyl-D9-choline is introduced into a system, its direct incorporation via this pathway leads to the formation of D9-labeled phosphatidylcholine (D9-PC). researchgate.netnih.gov The detection and quantification of D9-PC, therefore, provide a direct measure of the CDP-choline pathway's activity and flux. researchgate.netresearchgate.net
Research has shown that this pathway produces a specific profile of PC molecules, which are predominantly composed of medium-chain, saturated fatty acids, such as 16:0/18:0 species. nih.govresearchgate.net Studies in diverse physiological and pathological states have utilized this tracing method to gain critical insights:
In preterm infants, the direct incorporation of methyl-D9-choline demonstrated that the CDP-choline pathway is active shortly after birth, driving an increase in plasma PC concentrations with species rich in oleic and linoleic acids. researchgate.net
In patients with acute respiratory distress syndrome (ARDS), a significant increase in the enrichment of methyl-D9-PC in plasma suggested that the CDP-choline pathway is a preserved function in the liver, even under conditions of severe metabolic stress. researchgate.net
The form of the choline supplement can also influence the metabolic outcome. One study comparing different D9-choline supplements found that while all led to the formation of D9-PC, D9-phosphatidylcholine (D9-POPC) administration resulted in the highest area under the curve for plasma D9-PC concentrations over seven days. nih.govd-nb.info
| Research Finding | Model/System | Key Observation | Reference(s) |
| Pathway Activity Post-Birth | Preterm Infants | The CDP-choline pathway is active, leading to the formation of D9-PC enriched with oleic and linoleic acids. | researchgate.net |
| Pathway Preservation in Disease | ARDS Patients | Increased enrichment of D9-PC suggests the CDP-choline pathway is maintained during metabolic stress. | researchgate.net |
| PC Species Profile | In Vitro (Hepatocytes) | The pathway primarily synthesizes PC with medium-chain, saturated fatty acids. | nih.govresearchgate.net |
| Supplement Form Comparison | Healthy Adult Men | D9-POPC supplementation leads to higher overall plasma D9-PC levels compared to water-soluble forms. | nih.govd-nb.info |
Characterizing Phosphatidylethanolamine N-methyltransferase (PEMT) Pathway Contribution and Methyl Group Transfer (D3- and D6-Phosphatidylcholine Formation)
Unlike the CDP-choline pathway, the PEMT pathway synthesizes PC de novo through the sequential methylation of phosphatidylethanolamine (PE). nih.govnih.gov The methyl groups for this process are supplied by S-adenosylmethionine (SAM). nih.gov Tracing with Methyl-D9-choline chloride allows for the characterization of this pathway through the transfer of its deuterated methyl groups. nih.govnih.gov
The metabolic journey begins with the oxidation of D9-choline to D9-betaine. nih.gov D9-betaine then donates one of its three deuterated methyl groups (D3) to homocysteine, forming D3-methionine. nih.govresearchgate.net This D3-methionine is subsequently converted into D3-S-adenosylmethionine (D3-SAM), the methyl donor for the PEMT enzyme. nih.govresearchgate.net The PEMT-mediated methylation of PE using D3-SAM results in the formation of D3- and D6-labeled PC species. researchgate.netsemanticscholar.orgnih.gov The detection of D3-PC and D6-PC is, therefore, a clear indicator of PEMT pathway activity. nih.gov
This pathway is known to produce a distinct and more diverse set of PC molecules compared to the CDP-choline pathway, particularly those containing long-chain, polyunsaturated fatty acids like arachidonic acid and docosahexaenoic acid (DHA). nih.govresearchgate.netnih.gov
In studies of preterm infants, the near absence of D3-PC formation indicated that the liver PEMT pathway was essentially inactive. researchgate.net
Similarly, patients with ARDS exhibited significantly lower enrichment of methyl-D3-PC and methyl-D6-PC compared to healthy controls, demonstrating that the PEMT pathway is not preserved under these inflammatory conditions. researchgate.net
| Labeled Metabolite | Pathway Indicated | Precursor Molecule | Key Research Finding | Reference(s) |
| D9-PC | CDP-Choline Pathway | D9-Choline | Direct incorporation of the intact choline molecule. | researchgate.netnih.gov |
| D3-PC / D6-PC | PEMT Pathway | D3-SAM (from D9-Choline) | Indicates methyl group transfer from choline via betaine (B1666868) and SAM to methylate PE. | researchgate.netnih.gov |
Choline Oxidation and the One-Carbon Metabolic Network
Choline's role extends beyond membrane synthesis; it is a critical participant in the one-carbon metabolic network, primarily through its oxidation to betaine. researchgate.net This network is essential for numerous cellular processes, including nucleotide synthesis and methylation reactions. Methyl-D9-choline tracing provides a dynamic view of how choline contributes to this network.
Dynamics of Deuterated Betaine (D9-Betaine) Formation and Utilization
The first step linking choline to one-carbon metabolism is its oxidation in the mitochondria to form betaine. researchgate.net When using D9-choline as a tracer, this process generates D9-betaine. nih.govnih.gov The rate of this conversion can be very rapid; studies have observed that the enrichment of the deuterium (B1214612) label in plasma choline and betaine can be identical at early time points following administration. researchgate.net
The formation of D9-betaine is the crucial gateway for the choline-derived methyl groups to be utilized in the methionine-homocysteine cycle. nih.govresearchgate.net The kinetics of D9-betaine appearance can vary based on the form of choline administered. Water-soluble supplements like D9-choline chloride lead to a rapid and high peak in plasma D9-betaine, whereas lipid-soluble forms result in a more delayed and lower peak concentration. nih.govd-nb.info In hepatocytes, the oxidation of choline is considered an obligatory source for betaine synthesis. researchgate.net
Methyl Group Transfer to S-Adenosylmethionine (D3-SAM) and Methionine Cycles
Once formed, D9-betaine serves as a methyl donor. nih.gov The enzyme betaine-homocysteine S-methyltransferase (BHMT) catalyzes the transfer of one of the deuterated methyl groups from D9-betaine to homocysteine. nih.govresearchgate.net This reaction yields D3-methionine and D6-dimethylglycine. nih.govnih.govresearchgate.net
The newly synthesized D3-methionine then enters the methionine cycle, where it is converted by methionine adenosyltransferase (MAT) into D3-S-adenosylmethionine (D3-SAM). nih.govresearchgate.net As the universal methyl donor, D3-SAM can then provide its labeled methyl group for numerous methylation reactions throughout the body, including the synthesis of D3-PC via the PEMT pathway. researchgate.netnih.gov This metabolic tracing explicitly demonstrates the contribution of choline as a source of methyl groups for the broader cellular methylation network. semanticscholar.org
Interplay with Dimethylglycine (D6-DMG) Metabolism
The donation of a D3-methyl group from D9-betaine to homocysteine leaves behind a specific metabolic byproduct: D6-dimethylglycine (D6-DMG). nih.govresearchgate.net The appearance and quantification of D6-DMG in plasma or tissues serve as a direct marker for the flux through the BHMT pathway, reflecting the rate at which betaine is utilized for homocysteine remethylation. nih.gov Kinetic studies have shown that plasma concentrations of D6-DMG are lower following the administration of lipid-soluble D9-POPC compared to water-soluble D9-choline compounds, consistent with the observed differences in D9-betaine formation. nih.gov In tracer studies using neonatal rodent models, D6-DMG was identified as a key water-soluble metabolite whose levels peaked and then declined over a 24-hour period following D9-choline administration. nih.gov
| Isotopic Tracer | Precursor | Key Enzyme | Product(s) | Metabolic Pathway Traced | Reference(s) |
| D9-Choline | - | Choline Dehydrogenase | D9-Betaine | Choline Oxidation | researchgate.netresearchgate.net |
| D9-Betaine | D9-Choline | BHMT | D3-Methionine & D6-DMG | Homocysteine Remethylation | nih.govresearchgate.netresearchgate.net |
| D3-Methionine | D9-Betaine | MAT | D3-SAM | Methionine Cycle / SAM Synthesis | nih.govresearchgate.net |
| D3-SAM | D3-Methionine | PEMT | D3-PC / D6-PC | PEMT Pathway | researchgate.netnih.gov |
Unraveling Lipid Remodeling and Acyl Chain Specificity in Phospholipid Synthesis
The use of stable isotope tracers, particularly this compound, has been instrumental in elucidating the complex dynamics of phospholipid metabolism in vivo. By tracing the incorporation of the deuterated methyl groups into choline-containing phospholipids (B1166683), researchers can quantify the synthesis and turnover of individual molecular species of phosphatidylcholine (PC). researchgate.net This approach provides a detailed window into the processes of lipid remodeling and the specificity of acyl chains in the synthesis of new phospholipids, revealing how cells and organs adapt their membrane composition in response to metabolic demands and pathological states.
Tracing with this compound allows for the differentiation and quantification of PC synthesis through the two major pathways: the cytidine diphosphocholine (CDP-choline) pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. researchgate.netaocs.org The direct incorporation of the intact D9-choline headgroup signifies synthesis via the CDP-choline pathway. researchgate.net Conversely, the appearance of D3-PC indicates that the D9-choline was first oxidized to D9-betaine, which then donated a deuterated methyl group to the one-carbon pool for the subsequent methylation of phosphatidylethanolamine (PE) to PC, a hallmark of the PEMT pathway. researchgate.netnih.gov
Research in preterm infants has shown that the liver is metabolically active in lipoprotein metabolism shortly after birth, with the CDP-choline pathway being the primary driver of the postnatal increase in plasma PC concentrations. researchgate.net In these infants, the PEMT pathway was found to be essentially inactive, as indicated by very low transfer of labeled methyl groups to form D3-PC. researchgate.net
Studies involving patients with acute respiratory distress syndrome (ARDS) have highlighted significant alterations in lipid remodeling. Despite similar initial uptake of the tracer, the turnover of plasma choline was significantly increased in ARDS patients compared to healthy controls, suggesting higher metabolic requirements. researchgate.net Furthermore, these patients showed an increased fractional enrichment of Methyl-D9-choline into total plasma PC, indicating that de novo PC synthesis via the CDP-choline pathway is preserved or even enhanced under these conditions of metabolic stress. researchgate.net The composition of phospholipids also changes, with phosphatidylcholine and phosphatidylserine (B164497) decreasing relative to total lipids, while sphingomyelin (B164518) and phosphatidylethanolamine increase as reticulocytes mature into erythrocytes. researchgate.net
The specificity of acyl chain incorporation and subsequent remodeling is a critical aspect of maintaining membrane function. Studies using different forms of D9-choline supplements have demonstrated this process clearly. nih.gov When D9-1-palmitoyl-2-oleoyl-glycero-3-phosphoryl-choline (D9-POPC) was administered, it appeared in the plasma after significant fatty acid remodeling. The predominant species detected was D9-1-palmitoyl-2-linoleyl-PC (D9-PLPC), confirming that the original D9-POPC was cleaved to 1-palmitoyl-lyso-D9-PC and then re-acylated with linoleic acid, which is a highly available unsaturated fatty acid in the enterocytes. nih.gov
Animal models provide further insight into organ-specific lipid remodeling. In neonatal rats injected with D9-choline chloride, exogenous choline is rapidly metabolized to PC in all organs. nih.gov Kinetic analysis of D9-PC subgroups suggested that the liver preferentially secretes linoleoyl-PC into the plasma. This liver-derived PC is then taken up by other organs, such as the brain and lungs, where it undergoes further organ-specific acyl remodeling to meet local cellular requirements. nih.gov This highlights a dynamic interplay between organs, where the liver acts as a central hub for synthesizing and distributing specific PC species that are then tailored by peripheral tissues. nih.gov
The data below summarizes findings on the enrichment of Methyl-D9-choline in various phospholipids in healthy controls versus ARDS patients, illustrating the impact of the condition on lipid metabolism.
Table 1: Methyl-D9 Enrichment in Plasma and Erythrocyte Phospholipids Data adapted from studies on healthy controls and ARDS patients, showing the percentage of enrichment over time. The equilibrium between plasma and erythrocytes is noted by the dotted line in original source materials. researchgate.net
| Phospholipid | Group | Enrichment Pattern |
|---|---|---|
| Phosphatidylcholine (PC) | Healthy Controls | Gradual increase in enrichment in both plasma and erythrocytes, reaching equilibrium. |
| Phosphatidylcholine (PC) | ARDS Patients | Higher and more rapid enrichment in plasma PC compared to controls, indicating increased synthesis. researchgate.net |
| Lysophosphatidylcholine (B164491) (LPC) | Healthy Controls | Shows enrichment pattern reflecting its role as a product of PC turnover. |
| Lysophosphatidylcholine (LPC) | ARDS Patients | Enrichment patterns differ from controls, reflecting altered PC remodeling. |
| Sphingomyelin (SM) | Healthy Controls | Slow but steady incorporation of the label over time. |
| Sphingomyelin (SM) | ARDS Patients | Label incorporation is observed, indicating ongoing synthesis and turnover. |
Physiological and Pathophysiological Research Applications of Methyl D9 Choline Chloride
Reproductive and Developmental Biology
Maternal-Fetal Choline (B1196258) Dynamics and Placental Transfer During Pregnancy
The use of methyl-d9-choline (B1676444) has been instrumental in elucidating the significant shifts in choline metabolism that occur during pregnancy to meet the high demands of the developing fetus. nih.govresearchgate.net A study involving healthy third-trimester pregnant women who consumed a portion of their daily choline intake as methyl-d9-choline revealed a greater partitioning of choline into the CDP-choline pathway for PC synthesis, relative to its conversion to betaine (B1666868). nih.gov This suggests an increased maternal demand for PC production during late pregnancy. nih.gov
Furthermore, this research demonstrated the selective transfer of specific choline metabolites to the fetus. nih.govresearchgate.net While both maternal and fetal compartments showed enrichment of choline and its derivatives, the enrichment of d3-phosphatidylcholine (d3-PC), a product of the PEMT pathway, was found to incrementally increase from the maternal plasma to the placenta and finally to the fetal cord plasma. nih.govresearchgate.net This finding points to a preferential transfer of PEMT-derived PC to the fetus, hinting at a specific requirement for this form of PC by the developing baby. nih.govresearchgate.net Prenatal choline supplementation has been shown to significantly alter the choline metabolome, supporting these pregnancy-related metabolic adaptations. nih.gov
Table 1: Choline Metabolite Enrichment in Maternal and Fetal Compartments
| Choline Metabolite | Maternal Plasma Enrichment (relative units) | Placental Tissue Enrichment (relative units) | Fetal Cord Plasma Enrichment (relative units) |
|---|---|---|---|
| d3-Phosphatidylcholine (d3-PC) | 1.0 | 1.2 | 1.5 |
Data are illustrative and based on the findings of incremental increases in d3-PC enrichment from maternal to fetal compartments. nih.govresearchgate.net
Neonatal and Preterm Infant Choline Metabolism and Phospholipid Adaptation
Studies utilizing methyl-D9-choline chloride in extremely preterm infants have provided crucial insights into their postnatal metabolic adaptations. nih.gov These infants, born before 28 weeks of gestation, demonstrate a rapid increase in plasma PC concentrations in the days following birth. nih.govsemanticscholar.org The administration of this compound showed that this increase is driven by an active CDP-choline pathway, which synthesizes PC enriched with oleic and linoleic acids. nih.govresearchgate.net This indicates that the immature liver of a preterm infant is metabolically active in lipoprotein metabolism shortly after birth. nih.gov
Interestingly, the research also revealed that the PEMT pathway is largely inactive in these infants. nih.gov This was determined by the very low transfer of labeled methyl groups to form d3-PC. nih.gov The PEMT pathway is the sole endogenous source of choline synthesis. nih.gov Its inactivity in preterm infants underscores their heavy reliance on exogenous choline sources and highlights the importance of adequate choline supplementation in parenteral nutrition for this vulnerable population. nih.gov
Choline Requirements and Utilization During Lactation
Lactation imposes a high demand for choline to ensure its adequate supply in breast milk for the developing infant. nih.gov Research using methyl-d9-choline in lactating women has shown that the body undergoes metabolic adaptations to conserve choline and prioritize its delivery to the mammary gland. nih.gov Lactating women exhibit higher plasma choline concentrations compared to non-lactating controls, alongside reduced urinary excretion of choline metabolites. nih.gov
A key finding from these studies is how maternal choline intake influences the composition of choline metabolites in breast milk. nih.gov Higher maternal choline intake leads to an increase in the enrichment of d3-metabolites in breast milk, which are derived from the endogenous PEMT pathway. nih.gov This suggests that supplemental maternal choline enhances the choline content of breast milk by boosting the supply of PEMT-derived choline metabolites. nih.gov These findings underscore the increased choline requirements during lactation to support both maternal health and infant development. researchgate.net
Hepatic Metabolism and Liver Health
In Vivo Assessment of Liver Phosphatidylcholine Synthesis and Secretion
This compound has proven to be an invaluable tool for quantifying the in vivo synthesis and secretion of hepatic PC through the two distinct pathways: the CDP-choline pathway and the PEMT pathway. semanticscholar.orgresearchgate.net By tracing the incorporation of the d9-label into PC (forming d9-PC via the CDP-choline pathway) and the appearance of d3-labeled methyl groups in PC (forming d3-PC via the PEMT pathway), researchers can assess the relative activity of these two routes. semanticscholar.orgresearchgate.net
Studies have shown that these pathways produce different molecular species of PC. The CDP-choline pathway predominantly synthesizes PC with saturated and monounsaturated fatty acids. researchgate.net In contrast, the PEMT pathway is more selective for producing PC species containing polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA). researchgate.netresearchgate.net This distinction is functionally significant, as the PEMT pathway is crucial for exporting these essential PUFAs from the liver to other tissues. researchgate.net The ability to measure the flux through these pathways using methyl-D9-choline provides a direct assessment of hepatic PC metabolism in human subjects. researchgate.net
Understanding Choline Metabolism in Non-Alcoholic Fatty Liver Disease (NAFLD) Pathogenesis
Choline is an essential nutrient for liver health, and its metabolism is central to understanding the development of NAFLD. nih.govunc.edu A deficiency in choline can lead to the accumulation of fat in the liver (steatosis), a hallmark of NAFLD. mdpi.com This is partly because PC is required for the assembly and secretion of very-low-density lipoproteins (VLDL), which transport fats out of the liver. nih.gov
Research suggests that the PEMT pathway plays a particularly important role in this process. nih.gov Genetic variations in the PEMT gene are associated with an increased risk of NAFLD. nih.gov The use of stable isotopes like this compound in metabolic studies allows for the investigation of how these pathways are altered in conditions like NAFLD. While direct studies using this tracer in NAFLD patients are emerging, the foundational knowledge gained from its application in other contexts highlights its potential to elucidate the specific metabolic dysregulations in choline metabolism that contribute to the pathogenesis and progression of NAFLD. nih.govnih.gov Choline deficiency can also impair mitochondrial function and fatty acid oxidation, further contributing to fat accumulation in the liver. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Choline |
| Phosphatidylcholine (PC) |
| d3-Phosphatidylcholine (d3-PC) |
| d9-Phosphatidylcholine (d9-PC) |
| Betaine |
| Cytidine (B196190) diphosphate-choline (CDP-choline) |
| Phosphatidylethanolamine (B1630911) (PE) |
| Very-low-density lipoproteins (VLDL) |
| Docosahexaenoic acid (DHA) |
| Oleic acid |
Hepatic Contribution to Systemic Choline and Phospholipid Homeostasis
This compound is a crucial tool for investigating the liver's central role in maintaining the body's balance of choline and phospholipids (B1166683). The liver synthesizes plasma phosphatidylcholine (PC), the main phospholipid in circulating lipoproteins, through two distinct pathways: the cytidine diphosphocholine (CDP):choline pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. nih.gov By administering this compound, researchers can trace the metabolic fate of choline and quantify the activity of these pathways in vivo. nih.govsoton.ac.uk
Direct incorporation of the intact D9-choline headgroup into PC is a specific measure of the CDP:choline pathway's flux. nih.govstonybrook.edu Concurrently, the deuterium-labeled methyl groups from D9-choline can be oxidized to form D9-betaine, which then contributes to the S-adenosylmethionine (SAMe) pool. researchgate.netresearchgate.net This process results in the formation of D3-SAMe, which donates D3-methyl groups for the sequential methylation of phosphatidylethanolamine (PE) to form D3- and D6-labeled PC via the PEMT pathway. nih.govnih.gov This dual-labeling approach allows for simultaneous assessment of both major hepatic PC synthesis routes. nih.gov
Table 1: Hepatic Phosphatidylcholine Synthesis Pathways This is an interactive data table. You can sort and filter the data.
| Pathway | Tracer Analyzed | Function | Observation in ARDS |
|---|---|---|---|
| CDP:choline Pathway | Methyl-D9-PC | Direct synthesis from choline | Increased flux nih.govsoton.ac.uk |
Pulmonary Physiology and Disease
Surfactant Phosphatidylcholine Synthesis and Turnover in Lung Tissue
The use of this compound has enabled detailed in-vivo investigation of pulmonary surfactant metabolism in humans, which was previously limited to animal studies. atsjournals.org Pulmonary surfactant, a substance essential for lung function, is predominantly composed of phospholipids, with phosphatidylcholine (PC) being the most abundant component. atsjournals.org Dipalmitoyl-phosphatidylcholine (PC16:0/16:0 or DPPC) is the principal surface-active molecule in surfactant. scienceopen.com
By infusing this compound and analyzing samples such as induced sputum, tracheal wash, and bronchoalveolar lavage fluid (BALF), researchers can quantify the synthesis and turnover rates of specific surfactant PC molecular species. atsjournals.orgd-nb.info In healthy volunteers, studies have shown a linear incorporation of the D9-label into surfactant PC over approximately 30 hours, reaching a plateau between 30 and 48 hours. atsjournals.org The fractional incorporation of methyl-D9-DPPC in healthy individuals is about 0.5% of the total endogenous pool. d-nb.info
This stable isotope method reveals that different PC species have distinct metabolic kinetics. atsjournals.org For instance, the fractional labeling of PC16:0/16:0 is initially lower compared to unsaturated species like palmitoyloleoyl-PC, with equilibrium between the species being achieved after about 48 hours. atsjournals.org These detailed kinetic analyses provide novel insights into the mechanisms of surfactant synthesis and the acyl remodeling processes that are crucial for producing the mature, DPPC-enriched surfactant composition. scienceopen.comd-nb.info This technique allows for the characterization of surfactant metabolism in terms of individual PC molecular species, enhancing the understanding of respiratory physiology. atsjournals.orgnih.gov
Table 2: Surfactant PC Composition and D9-Choline Incorporation in Healthy Adults This is an interactive data table. You can sort and filter the data.
| PC Molecular Species | Endogenous Composition (%) atsjournals.org | D9-Label Incorporation at 24h (BALF, % of Total) d-nb.info | D9-Label Incorporation at 48h (BALF, % of Total) d-nb.info |
|---|---|---|---|
| PC16:0/16:0 (DPPC) | 54.0 ± 1.5 | 0.31 ± 0.17 | 0.52 ± 0.15 |
| Palmitoylmyristoyl-PC | 9.7 ± 0.7 | N/A | N/A |
| Palmitoylpalmitoleoyl-PC | 10.0 ± 1.0 | N/A | N/A |
Metabolic Dysregulation of Choline Pathways in Acute Respiratory Distress Syndrome (ARDS)
Acute Respiratory Distress Syndrome (ARDS) is characterized by severe lung inflammation and injury, which significantly impacts surfactant metabolism. scienceopen.comnih.gov Studies using this compound have been instrumental in uncovering the dysregulation of choline pathways in ARDS patients. scienceopen.comnih.gov Research indicates that while the fundamental mechanisms of PC synthesis remain active, their regulation and specificity are altered.
In patients with ARDS, there is evidence of altered molecular specificity in the synthesis of surfactant phosphatidylcholine. medkoo.com While the liver of ARDS patients shows an increased reliance on the CDP:choline pathway for PC synthesis, the metabolic changes within the lung are also significant. nih.govsoton.ac.uk The inflammatory state in ARDS can lead to lower levels of serum choline, potentially affecting its availability for surfactant production in the lung. nih.gov
The application of stable isotope tracing with this compound allows for the direct measurement of surfactant PC synthesis and turnover in the lungs of ARDS patients. nih.govnih.gov These studies have provided evidence of significant disruptions in the normal balance of phospholipid synthesis and catabolism. scienceopen.comnih.gov Understanding these metabolic disturbances is critical, as membrane PCs can be precursors for generating both pro- and anti-inflammatory lipid mediators that contribute to the pathogenesis of ARDS. nih.govresearchgate.net The ability to probe these pathways in vivo provides a powerful tool for investigating the molecular basis of lung injury in ARDS and for evaluating potential therapeutic strategies aimed at restoring normal surfactant homeostasis. scienceopen.comnih.gov
Lysophosphatidylcholine (B164491) Metabolism in the Pulmonary System
The metabolism of lysophosphatidylcholine (LPC), a key intermediate in phospholipid remodeling, can also be effectively studied in the pulmonary system using this compound. d-nb.info LPC can be formed by the hydrolysis of PC by phospholipase A2 and is a precursor for the synthesis of specific PC species through reacylation, a process central to surfactant acyl remodeling. biorxiv.org
Stable isotope labeling studies in healthy humans have provided significant insights into the origin and kinetics of LPC in the airways. d-nb.info Following the infusion of this compound, the enrichment of the D9-label in LPC was found to be approximately twice as high as that in phosphatidylcholine (PC) in samples from various endobronchial compartments. d-nb.info
This finding is particularly important because it suggests that LPC is secreted into the alveolar space along with other surfactant components, rather than being primarily generated in the airspaces by the hydrolysis of secreted surfactant PC. d-nb.info This indicates that LPC is an integral part of the surfactant secretion and metabolic cycle. The ability to trace the incorporation of D9-choline into LPC provides a dynamic view of its synthesis and turnover, clarifying its role in the complex processes of surfactant production and maintenance in the lung. d-nb.infonih.govbiorxiv.org
Table 3: Methyl-D9-Choline Incorporation into PC and LPC This is an interactive data table. You can sort and filter the data.
| Sample Type | Time Point | D9-PC Incorporation (%) d-nb.info | Finding on D9-LPC Enrichment d-nb.info |
|---|---|---|---|
| BALF | 24 hours | 0.35 ± 0.17 | Approx. 2x higher than D9-PC |
| BALF | 48 hours | 0.52 ± 0.15 | Approx. 2x higher than D9-PC |
| Tracheal Wash | 24 hours | Similar to BALF | Approx. 2x higher than D9-PC |
Systemic Choline and Phospholipid Inter-Organ Flux
Dynamic Exchange of Phospholipids Between Plasma and Erythrocytes
This compound serves as a powerful tracer to investigate the in-vivo turnover and dynamic flux of phospholipids between plasma and erythrocytes (red blood cells). nih.gov While the static composition of the erythrocyte membrane is well-known, the kinetics of phospholipid exchange with plasma, especially during disease, have been less understood. nih.gov Phosphatidylcholine (PC) is a major component of the erythrocyte membrane. nih.gov
By infusing this compound, researchers can track the synthesis of D9-labeled PC in the liver, its appearance in the plasma, and its subsequent incorporation into the erythrocyte membrane. nih.gov In healthy individuals, the enrichment of methyl-D9-PC in erythrocytes is, as expected, much slower than in plasma, reflecting the gradual exchange process. nih.gov
This methodology has revealed significant alterations in this exchange process in patients with ARDS. nih.gov In these patients, a much faster and higher fractional enrichment of D9-labeled PC and LPC molecules in erythrocytes was observed, suggesting an increased flux of phospholipids between the plasma and red blood cells. nih.gov Furthermore, specific patterns of incorporation were noted; for instance, arachidonoyl-PC species in ARDS patients achieved equilibrium with plasma more rapidly and maintained the highest levels of enrichment compared to other PC species. nih.gov This increased exchange, particularly of arachidonic acid-containing PC, may indicate a mechanism for donating this crucial fatty acid to other cells for the synthesis of eicosanoids during inflammatory conditions like ARDS. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Phosphatidylcholine | PC |
| Dipalmitoylphosphatidylcholine | DPPC |
| Lysophosphatidylcholine | LPC |
| Phosphatidylethanolamine | PE |
| Sphingomyelin (B164518) | SM |
| Betaine | |
| S-adenosylmethionine | SAMe |
| Cytidine diphosphocholine | CDP-choline |
| Palmitoylmyristoyl-phosphatidylcholine | |
| Palmitoylpalmitoleoyl-phosphatidylcholine | |
| Palmitoyloleoyl-phosphatidylcholine |
Cellular Phosphatidylcholine Kinetics in Immune Cells (e.g., CD15+ Leukocytes, CD3+ T-Lymphocytes)
The use of this compound as a stable isotope tracer has enabled detailed in vivo investigations into the kinetics of phosphatidylcholine (PC) within specific immune cell populations. nih.gov Research in this area has provided significant insights into the dynamic changes of cell membrane composition, particularly in inflammatory conditions such as acute respiratory distress syndrome (ARDS). nih.govnih.gov
Studies have revealed distinct differences in the membrane composition and PC dynamics between different types of immune cells. For instance, CD15+ leukocytes (neutrophils) have been found to contain relatively higher amounts of alkyl-acyl PC species, while CD3+ T-lymphocytes are richer in arachidonoyl-PC species. nih.govnih.gov In patients with ARDS, a notable loss of arachidonoyl-PC has been observed in CD3+ cells. nih.govnih.gov
The incorporation of methyl-D9-choline into the PC of these immune cells is a rapid process. In healthy individuals, methyl-D9-choline enrichment in the cellular PC of CD15+ cells was detectable at early time points, and this enrichment was even greater in patients with ARDS. nih.gov This suggests an increased turnover and metabolism of PC in inflammatory states. nih.gov The pattern of methyl-D9-choline incorporation also indicates that newly synthesized PC in CD15+ cells initially contains more polyunsaturated molecular species than the existing unlabelled PC. nih.gov
Table 1: Methyl-D9-Choline Enrichment in CD15+ Cellular Phosphatidylcholine (PC)
| Group | Time Point | Methyl-D9-Choline Enrichment (% of total PC) |
|---|---|---|
| Healthy Controls | 8 hours | 0.54 ± 0.06 |
| ARDS Patients | 6 hours | 0.65 ± 0.08 |
| Healthy Controls | 72 hours | 0.75 ± 0.06 |
| ARDS Patients | 72 hours | 1.05 ± 0.13 |
Data sourced from a study on in vivo cellular phosphatidylcholine kinetics. nih.gov
Neurobiology and Oncological Research
Choline is a vital nutrient for brain development and function, playing a crucial role in the synthesis of the neurotransmitter acetylcholine (B1216132) and the structural components of cell membranes, such as phosphatidylcholine. nih.govmdpi.comnih.gov The metabolism of choline also provides methyl groups necessary for the synthesis of S-adenosylmethionine, which is essential for DNA and histone methylation, key epigenetic processes that regulate gene expression. nih.gov
The availability of choline during critical periods of development can have long-lasting effects on cognitive function. nih.gov As a precursor to acetylcholine, choline directly influences cholinergic neurotransmission, which is integral to learning, attention, and memory. mdpi.com Research has shown that choline passes through the blood-brain barrier and is stored in the brain as membrane-bound phospholipids, which can then be hydrolyzed to release choline for the synthesis of acetylcholine. nih.gov
In the context of oncology, particularly in aggressive brain tumors like glioblastoma, there is an increased demand for choline to support rapid cell proliferation and membrane synthesis. nih.govresearchgate.net This has led to the investigation of choline transport and metabolism as potential targets for both diagnosis and therapy. nih.gov
Studies utilizing this compound in conjunction with advanced imaging techniques have demonstrated high uptake and metabolism of exogenous choline in glioblastoma models compared to normal brain tissue. nih.gov This differential uptake provides a basis for high tumor-to-brain image contrast, allowing for the metabolic characterization of these tumors. nih.gov By varying the timing of data acquisition relative to the administration of deuterated choline, it is possible to create metabolic maps that are weighted toward either choline uptake or its subsequent metabolism. nih.gov
Deuterium (B1214612) Metabolic Imaging (DMI) is an emerging, non-invasive imaging technique that utilizes deuterium-labeled substrates like this compound to investigate tissue metabolism in vivo. mdpi.comcam.ac.uk DMI offers a more straightforward alternative to other metabolic imaging methods, such as 13C MRS, for assessing tumor metabolism. mdpi.com This technique has shown considerable potential for not only identifying and characterizing tumors but also for monitoring their response to treatment. mdpi.comnih.gov
The principle behind DMI lies in the administration of a deuterated substrate and subsequent detection of its metabolic products using 2H magnetic resonance spectroscopic imaging (MRSI). researchgate.netbiorxiv.org In preclinical studies, DMI with deuterated choline has successfully demonstrated the ability to distinguish tumor tissue from healthy brain tissue. nih.govbiorxiv.org The spatial accumulation patterns of the 2H-labeled compounds provide a precise metabolic characterization of the tumor. researchgate.net Furthermore, DMI can be used to detect early treatment responses, including tumor cell death. nih.gov
Nutritional Science and Disease Intervention Studies
The impact of choline supplementation on various metabolic pathways has been a subject of extensive research, with this compound serving as a valuable tool to trace the fate of supplemental choline. nih.gov These studies are crucial for understanding choline requirements and the effects of different forms of choline supplements. mdpi.com
When administered, water-soluble forms of deuterated choline, such as D9-choline chloride, lead to a rapid increase in plasma levels of D9-choline and its metabolite, D9-betaine. nih.gov In contrast, supplementation with D9-phosphatidylcholine results in a greater proportion of the tracer being incorporated into plasma D9-PC, with a comparatively lower increase in D9-betaine. researchgate.net This indicates that the form of choline supplement can significantly influence its metabolic partitioning between the synthesis of phospholipids and its role as a methyl donor via betaine. nih.govresearchgate.net
The conversion of choline to betaine is a significant metabolic route, with a substantial portion of administered D9-choline being oxidized to D9-betaine. mdpi.com This D9-betaine then participates in one-carbon metabolism, contributing to the synthesis of D3-methionine and subsequently D3-S-adenosylmethionine, which is used in the methylation of phosphatidylethanolamine to form D3-phosphatidylcholine. nih.gov
Choline Metabolism in Specific Clinical Conditions (e.g., Cystic Fibrosis)
This compound serves as a crucial stable isotope tracer in clinical research to investigate disturbances in choline metabolism associated with specific diseases, such as cystic fibrosis (CF). nih.govnih.gov Patients with CF often experience exocrine pancreatic insufficiency, which impairs the digestion and absorption of fats and fat-soluble nutrients, including choline from dietary phosphatidylcholine (PC). nih.govcysticfibrosisnewstoday.com This leads to increased fecal loss of PC and can result in systemic choline deficiency, a condition linked to both lung dysfunction and liver steatosis in this patient population. nih.govnih.govcysticfibrosisnewstoday.compreprints.org
To elucidate the effects of choline supplementation on its metabolism in CF, researchers have utilized this compound. In one study, adult male CF patients were administered an oral dose of [methyl-D9]choline chloride before and after a period of choline chloride supplementation. nih.govnih.gov By tracking the incorporation of the D9-label into the plasma PC pool, investigators could assess changes in choline pools and PC synthesis.
The study revealed that prior to supplementation, CF patients had low baseline plasma choline levels. nih.govnih.gov Following supplementation, a significant increase in plasma choline concentration was observed, indicating a replenishment of the body's choline stores. nih.govnih.gov Interestingly, while total plasma PC concentration did not change, the concentration of D9-labeled PC decreased after supplementation. nih.govnih.gov This finding suggests a dilution of the D9-tracer within a larger, newly expanded pool of unlabeled choline, confirming that the supplementation effectively increased the precursor pools for PC synthesis. nih.govnih.gov The research also documented clinically relevant improvements in lung function and reductions in liver fat, underscoring the importance of correcting choline deficiency in CF patients. nih.govnih.govcysticfibrosisnewstoday.com
Table 1: Effects of Choline Supplementation in Adult Male Cystic Fibrosis Patients
| Parameter | Pre-supplementation | Post-supplementation (84 days) | p-value |
|---|---|---|---|
| Plasma Choline (µmol/L) | 4.8 | 10.5 | < 0.01 |
| D9-labeled PC (µmol/L) | 17.7 | 12.2 | < 0.01 |
| ppFEV1 (%) | 70.0 | 78.3 | < 0.05 |
| Liver Fat (%) | 1.58 | 0.84 | < 0.01 |
Data derived from a study on the metabolic and clinical impact of choline supplementation in cystic fibrosis. nih.govnih.gov
Evaluation of Choline-Containing Phospholipid Precursors
This compound is an invaluable tool for evaluating the biosynthetic pathways of choline-containing phospholipids, primarily phosphatidylcholine (PC). nih.govscienceopen.com As a stable isotope-labeled precursor, it allows researchers to trace the journey of choline from its uptake into the cell to its incorporation into complex lipids. nih.govnih.gov This method, often combined with mass spectrometry, enables the precise measurement of metabolic flux through specific biosynthetic routes, providing dynamic information that steady-state measurements of metabolite concentrations cannot offer. nih.gov
When introduced into a biological system, methyl-D9-choline is metabolized similarly to its unlabeled counterpart. It is taken up by cells and phosphorylated to form D9-phosphocholine, the direct precursor for the de novo synthesis of PC via the CDP-choline pathway. biorxiv.orgresearchgate.net By measuring the isotopic enrichment of D9 in phosphocholine (B91661), researchers can determine the labeling of the immediate precursor pool for PC synthesis. biorxiv.orgresearchgate.net
Subsequently, the D9-labeled phosphocholine is incorporated into PC. Analyzing the D9-enrichment in the total PC pool over time allows for the calculation of PC synthesis rates. nih.govbiorxiv.org This stable isotope tracing technique has been applied in various research contexts to understand how different physiological or pathological conditions affect the activity of phospholipid biosynthetic pathways. nih.gov For instance, it has been used to investigate the relative contributions of the two major pathways for PC synthesis: the CDP-choline pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. nih.gov By providing specific labeled precursors for each pathway (e.g., D9-choline for the CDP-choline pathway and deuterated ethanolamine (B43304) for the PEMT pathway), scientists can distinguish and quantify the flux through each route. nih.govbiorxiv.org This approach has been instrumental in characterizing the metabolic remodeling of phospholipids in conditions like non-alcoholic fatty liver disease and cancer. nih.govbiorxiv.org
Table 2: Key Steps in Tracing Phosphatidylcholine Synthesis with this compound
| Step | Process | Analyte Measured | Research Application |
|---|---|---|---|
| 1 | Administration of Tracer | This compound | Introduction of the labeled precursor into the system. |
| 2 | Cellular Uptake & Phosphorylation | D9-phosphocholine | Assessment of the direct precursor pool enrichment for PC synthesis. biorxiv.orgresearchgate.net |
| 3 | Incorporation into Phospholipids | D9-phosphatidylcholine | Calculation of de novo PC synthesis rates and metabolic flux. nih.govbiorxiv.org |
| 4 | Further Metabolism | D9-sphingomyelin, D9-lysophosphatidylcholine | Evaluation of downstream metabolic pathways and phospholipid remodeling. biorxiv.orgresearchgate.net |
This table outlines the general workflow for using this compound to evaluate the biosynthesis of choline-containing phospholipids.
Emerging Avenues and Future Prospects in Methyl D9 Choline Chloride Research
Integration with Multi-Omics Data for Systems-Level Understanding
To achieve a holistic view of choline (B1196258) metabolism, researchers are increasingly integrating metabolomic data obtained from Methyl-D9-choline (B1676444) chloride tracing with other "omics" disciplines, such as genomics, transcriptomics, and proteomics. nih.govmdpi.comnih.gov This multi-omics approach provides a more comprehensive, systems-level understanding of how genetic and environmental factors influence choline utilization and its downstream effects. nih.govnih.gov
By correlating the metabolic fate of Methyl-D9-choline with gene expression profiles (transcriptomics), scientists can identify key enzymes and transporters that are up- or down-regulated in response to changes in choline availability or metabolic demand. nih.govnih.gov For instance, an increase in the expression of the gene encoding for choline kinase could be linked to an observed increase in the rate of phosphocholine (B91661) synthesis from the deuterated tracer. nih.gov This integration allows for the identification of regulatory hubs and potential targets for therapeutic intervention.
Similarly, combining proteomics with isotope tracing can reveal post-translational modifications and changes in protein abundance that directly impact choline metabolism. This integrated analysis can uncover complex regulatory mechanisms that would be missed by studying each omics layer in isolation. mdpi.com The ultimate goal of these multi-omics strategies is to construct comprehensive models of choline metabolism that can predict how the system will respond to various perturbations, leading to a more profound understanding of diseases associated with altered choline metabolism, such as cancer and neurological disorders. nih.gov
Development of Advanced Kinetic Modeling Approaches for Metabolic Flux
The use of Methyl-D9-choline chloride as a tracer generates a wealth of dynamic data on the movement of choline through various metabolic pathways. To fully harness this information, researchers are developing sophisticated kinetic models to quantify metabolic flux – the rate of turnover of molecules through a metabolic pathway. researchgate.netbiorxiv.org These models are essential for understanding the dynamic regulation of choline metabolism under different physiological and pathological conditions.
Compartmental modeling is a common approach where the body is represented as a series of interconnected compartments, and the exchange of the deuterated tracer between these compartments is described by a set of differential equations. nih.gov By fitting the model to the experimental data, it is possible to estimate the rates of transport and conversion of choline and its metabolites. For example, kinetic analysis of tracer uptake in tumors can provide indirect measures of choline kinase activity. nih.gov
Metabolic Flux Analysis (MFA) is another powerful technique that utilizes stable isotope tracing data to calculate the flow of metabolites through a biochemical network. rsc.org By tracking the incorporation of deuterium (B1214612) from Methyl-D9-choline into various downstream products, MFA can provide a quantitative map of choline metabolism. biorxiv.org The development of more advanced computational tools and modeling frameworks will continue to enhance the precision and scope of metabolic flux studies, offering deeper insights into the complex dynamics of choline homeostasis.
Exploration of Novel Deuterated Choline Analogs and Tracers
While this compound is a highly effective tracer, the field is continually evolving with the development of novel deuterated and otherwise modified choline analogs. These new tracers are designed to have improved metabolic stability or to probe specific aspects of choline metabolism with greater precision.
One area of active research is the development of choline analogs that are more resistant to oxidation. nih.gov For example, studies have explored deuterated and fluorinated choline analogs for cancer detection using Positron Emission Tomography (PET). nih.gov It was found that both fluorination and deuteration were important for tracer metabolism, with a doubly fluorinated and deuterated analog showing the lowest oxidation to betaine (B1666868). nih.gov This reduced oxidation can simplify the interpretation of imaging data by minimizing confounding signals from metabolites.
Researchers are also designing tracers to investigate specific enzymatic pathways. For instance, different deuterated choline supplements, such as D9-phosphorylcholine and D9-glycerophosphocholine, are being used to analyze their distinct metabolic fates and kinetics. nih.gov These studies help to understand how different forms of dietary choline are assimilated and utilized by the body. The exploration of these novel analogs will expand the toolkit available to researchers, enabling more nuanced investigations into the complexities of choline metabolism.
Translational Applications in Clinical Diagnostics and Personalized Medicine
The insights gained from research with this compound and its analogs have significant potential for translation into clinical practice, particularly in the areas of diagnostics and personalized medicine.
One of the most promising applications is in the field of oncology. Cancer cells often exhibit altered choline metabolism, with increased uptake and incorporation of choline into cell membranes. This metabolic reprogramming can be exploited for diagnostic imaging. PET scans using radiolabeled choline analogs, such as Carbon-11 choline, are already used to detect and monitor various cancers. mdpi.com The development of deuterated and fluorinated analogs with improved metabolic profiles could enhance the sensitivity and specificity of these imaging techniques. nih.gov
Q & A
Q. What is the primary methodological application of Methyl-D9-choline chloride in metabolic studies?
this compound is primarily used as a stable isotope tracer to investigate choline metabolism pathways, including the cytidine diphosphocholine (CDP-choline) pathway and phosphatidylethanolamine-N-methyltransferase (PEMT) pathway. For example, in human and animal studies, it enables quantification of methyl group partitioning between pathways by tracking deuterated metabolites like d9-phosphatidylcholine (d9-PC) and d3-betaine via mass spectrometry (MS). This approach is critical for assessing choline utilization under physiological states such as pregnancy or lactation .
Q. How is this compound typically administered in human clinical studies?
The compound is administered via controlled intravenous infusion over several hours (e.g., 3.6 mg/kg over 3 hours) to achieve steady-state plasma concentrations. This method minimizes variability in absorption and ensures precise quantification of isotopic enrichment in metabolites. Blood samples are collected at intervals to monitor d9-choline and its derivatives, such as d9-betaine and d9-trimethylamine (TMA), using LC-MS/MS .
Q. What are the key considerations for validating the purity of this compound in experimental setups?
Researchers must verify isotopic purity (>99% deuterated forms) and chemical stability using nuclear magnetic resonance (NMR) and high-resolution MS. Cross-referencing supplier certificates (e.g., Cambridge Isotope Laboratories) and conducting in-house validation via spiked recovery experiments in biological matrices (e.g., plasma, liver homogenates) are essential to ensure accuracy in tracer studies .
Advanced Research Questions
Q. How can researchers design experiments to mitigate bacterial degradation of this compound in gut models?
In ruminant or human gut studies, abomasal or intraduodenal infusion bypasses rumen or colonic microbial activity, preventing degradation to TMA/TMAO. For instance, in dairy cows, infusing 13.5 g/d of choline chloride with 20% d9-enrichment directly into the abomasum ensures intact tracer delivery to the small intestine, enabling accurate measurement of hepatic choline uptake .
Q. What analytical challenges arise when detecting low-abundance deuterated metabolites (e.g., d6-PC) in complex biological samples?
Low-abundance metabolites require high-sensitivity LC-MS/MS configurations, such as multiple reaction monitoring (MRM) with optimized collision energies. For example, isolating d6-PC in plasma demands chromatographic separation using C18 columns and mobile phases with 0.1% formic acid to enhance ionization efficiency. Additionally, background subtraction using unlabeled controls is critical to distinguish signal noise from true isotopic peaks .
Q. How can conflicting isotopic enrichment data across physiological states (e.g., pregnancy vs. lactation) be reconciled?
Discrepancies in metabolite enrichment (e.g., d9-TMAO levels varying between pregnancy and lactation) are addressed by incorporating kinetic modeling and compartmental analysis. For instance, using a two-pool model to differentiate choline turnover rates in hepatic versus extrahepatic tissues can clarify pathway-specific demands. Statistical adjustments for variables like metabolic flux and methyl group recycling (via bile) are also necessary .
Q. What methodological adaptations are required for studying this compound in neonatal populations?
In preterm infants, tracer infusion protocols must account for reduced hepatic maturity and altered phospholipid metabolism. For example, dual infusions (e.g., day 0 and day 5 postnatally) with lower doses (0.5 mg/kg) and frequent plasma sampling (every 6 hours) are used to monitor CDP-choline pathway activity. MS detection thresholds must be calibrated for low-volume samples (≤100 µL) to avoid hemodilution effects .
Data Analysis and Interpretation
Q. What statistical frameworks are recommended for analyzing time-course isotopic enrichment data?
Mixed-effects models with random intercepts for individual subjects account for intra- and inter-individual variability. For example, in lactating women, enrichment curves for d9-PC are fitted using nonlinear regression (e.g., Michaelis-Menten kinetics) to estimate maximal incorporation rates (Vmax) and substrate affinity (Km) .
Q. How can researchers differentiate de novo synthesis from recycling of choline-derived methyl groups?
Simultaneous tracing of d9-choline and its oxidation product, d9-betaine, allows quantification of methyl group donation to S-adenosylmethionine (SAM). For instance, detecting d3-SAM (from d9-betaine) via MS/MS indicates transmethylation activity, while d9-PC reflects direct incorporation into phospholipids. This dual-tracer approach isolates contributions from PEMT versus CDP-choline pathways .
Experimental Optimization
Q. What protocols ensure isotopic steady-state conditions during prolonged tracer infusions?
Pre-infusion equilibration periods (e.g., 5 days in cows) and constant infusion rates (e.g., 170 mL/h) stabilize plasma d9-choline levels. Regular monitoring of enrichment plateaus (e.g., ≥95% of steady-state by day 5) using sequential blood samples validates equilibrium, ensuring reliable kinetic data .
Q. How should lipid extraction methods be adapted for phospholipids labeled with this compound?
Modified Bligh-Dyer extraction (chloroform:methanol:water, 1:2:0.8 v/v) effectively isolates deuterated phosphatidylcholine from biological matrices. Post-extraction, solid-phase extraction (SPE) with silica columns removes non-lipid contaminants, enhancing MS signal clarity. Recovery rates ≥90% are achievable with spiked internal standards (e.g., LPC17:0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
